9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine
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Overview
Description
9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an ethyl group at the 9th position of the purine ring and a 4-fluorophenyl group attached to the nitrogen atom at the 9th position. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Scientific Research Applications
9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with an ethylating agent followed by the introduction of the 4-fluorophenyl group. One common method involves the reaction of 9H-purine with ethyl iodide in the presence of a base such as potassium carbonate to form 9-ethyl-9H-purine. This intermediate is then reacted with 4-fluoroaniline under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its effects. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to its biological activities .
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-purin-6-amine: Lacks the 4-fluorophenyl group, resulting in different biological activities.
N-(4-fluorophenyl)-9H-purin-6-amine: Lacks the ethyl group, leading to variations in its chemical properties and biological effects.
Uniqueness
9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine is unique due to the presence of both the ethyl and 4-fluorophenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications .
Properties
IUPAC Name |
9-ethyl-N-(4-fluorophenyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5/c1-2-19-8-17-11-12(15-7-16-13(11)19)18-10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWQNYCZPVRFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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